tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate
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Overview
Description
tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate typically involves the reaction of tert-butyl cyanoacetate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc group.
Hydrolysis: Aqueous sodium hydroxide can be used to hydrolyze the ester group.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate involves the protection of amino groups through the formation of a Boc-protected amine. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . The molecular targets and pathways involved include the formation and cleavage of the Boc group, which protects the amine from unwanted reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another Boc-protected compound used for protecting amines.
Di-tert-butyl dicarbonate (Boc2O): A reagent used for introducing the Boc group.
tert-Butyl cyanoacetate: A precursor in the synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate.
Uniqueness
This compound is unique due to its dual functionality, combining both the Boc-protected amine and the cyanoacetate moiety. This dual functionality allows for versatile applications in organic synthesis and the development of complex molecules .
Properties
IUPAC Name |
tert-butyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,1-6H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFWEMSKFGZLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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